Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-2-carboxylate
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Overview
Description
Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-2-carboxylate is an organic compound that features a piperidine ring substituted with a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-2-carboxylate typically involves the reaction of a piperidine derivative with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to couple an aryl halide with a boronic ester . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The boronic ester can participate in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the coupling partner.
Scientific Research Applications
Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of boron-containing drugs due to the unique properties of boron atoms.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . Additionally, the piperidine ring can interact with biological targets, potentially influencing receptor activity and enzyme function.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methylpyrazole-4-boronic acid pinacol ester
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid
Uniqueness
Methyl 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-2-carboxylate is unique due to its combination of a piperidine ring and a boronic ester group This structure allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis
Properties
Molecular Formula |
C19H28BNO4 |
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Molecular Weight |
345.2 g/mol |
IUPAC Name |
methyl 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C19H28BNO4/c1-18(2)19(3,4)25-20(24-18)14-9-8-10-15(13-14)21-12-7-6-11-16(21)17(22)23-5/h8-10,13,16H,6-7,11-12H2,1-5H3 |
InChI Key |
JTKOEAYXZFXARP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCCCC3C(=O)OC |
Origin of Product |
United States |
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